
5-碘-4-甲基-1H-吲唑
描述
5-Iodo-4-methyl-1h-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-4-methyl-1h-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-4-methyl-1h-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗高血压应用
5-碘-4-甲基-1H-吲唑: 作为一种潜在的抗高血压药物,已被用于治疗高血压。作为抗高血压剂,它可能通过调节肾素-血管紧张素系统来发挥作用,该系统调节血压。 研究表明,吲唑衍生物可以有效地扩张血管并降低整体血压 .
抗癌特性
该化合物也因其抗癌特性而受到关注。吲唑衍生物已显示出抑制各种癌细胞系的生长能力。 它们可能通过干扰对癌细胞增殖和存活至关重要的细胞信号通路来发挥作用 .
抗抑郁作用
吲唑结构存在于多种具有已知抗抑郁作用的化合物中5-碘-4-甲基-1H-吲唑可能通过影响大脑中的神经递质系统,有助于开发新的抗抑郁药 .
抗炎用途
吲唑类化合物已知具有抗炎特性5-碘-4-甲基-1H-吲唑可用于开发新的抗炎药,这些药物可能通过抑制促炎细胞因子的产生或其他炎症介质来发挥作用 .
抗菌活性
对吲唑类化合物的研究表明了它们作为抗菌剂的潜力5-碘-4-甲基-1H-吲唑可能对多种细菌感染有效,可能是通过破坏细菌细胞壁合成或蛋白质合成来实现的 .
磷脂酰肌醇-3-激酶δ抑制
该化合物可能用作磷脂酰肌醇-3-激酶δ的选择性抑制剂,磷脂酰肌醇-3-激酶δ参与呼吸系统疾病。 通过抑制这种激酶,5-碘-4-甲基-1H-吲唑可能有助于治疗哮喘或慢性阻塞性肺病等疾病 .
作用机制
Target of Action
5-Iodo-4-methyl-1h-indazole is a type of indazole, a heterocyclic compound. Indazoles are known to inhibit, regulate, and modulate certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is believed to interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by 5-Iodo-4-methyl-1h-indazole are likely related to its targets. CHK1 and CHK2 are involved in the DNA damage response pathway, playing a role in cell cycle arrest, DNA repair, and apoptosis . h-sgk is involved in cell volume regulation, which can affect various cellular functions .
Pharmacokinetics
The pharmacokinetics of similar indazole compounds suggest that they may have good bioavailability .
Result of Action
The molecular and cellular effects of 5-Iodo-4-methyl-1h-indazole’s action are likely to be related to its modulation of CHK1, CHK2, and h-sgk kinases . This could potentially lead to changes in cell cycle progression, DNA repair mechanisms, apoptosis, and cell volume regulation .
生化分析
Biochemical Properties
5-Iodo-4-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5-Iodo-4-methyl-1H-indazole can bind to specific receptors, altering their conformation and activity, which can lead to changes in cellular responses .
Cellular Effects
The effects of 5-Iodo-4-methyl-1H-indazole on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, 5-Iodo-4-methyl-1H-indazole can disrupt the signaling pathways that regulate cell growth and division, potentially leading to cell cycle arrest or apoptosis . Furthermore, this compound can modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular functions .
Molecular Mechanism
At the molecular level, 5-Iodo-4-methyl-1H-indazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves interactions with specific amino acid residues within the enzyme’s active site, leading to a conformational change that reduces the enzyme’s catalytic efficiency . Additionally, 5-Iodo-4-methyl-1H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-4-methyl-1H-indazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Iodo-4-methyl-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Iodo-4-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
5-Iodo-4-methyl-1H-indazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of 5-Iodo-4-methyl-1H-indazole with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Iodo-4-methyl-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects . The distribution of 5-Iodo-4-methyl-1H-indazole within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Iodo-4-methyl-1H-indazole is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
属性
IUPAC Name |
5-iodo-4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEVJKIZALCPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


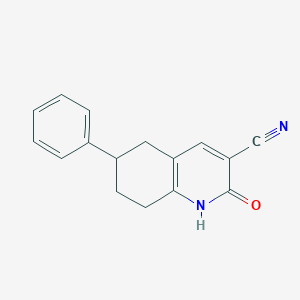

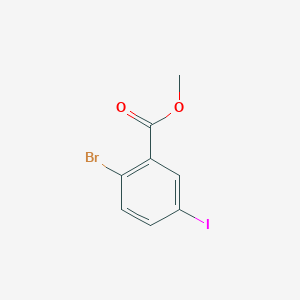
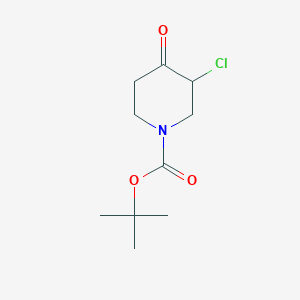

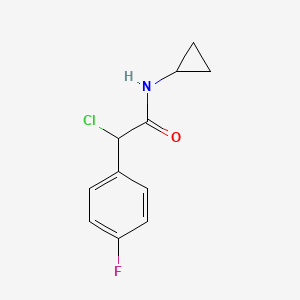
![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)
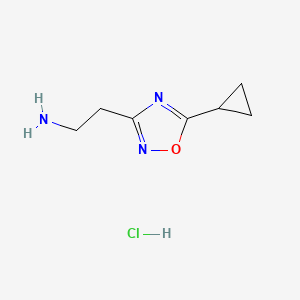

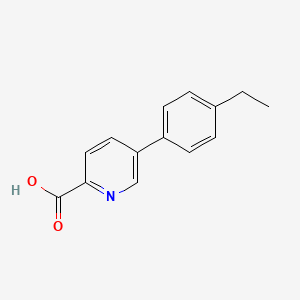
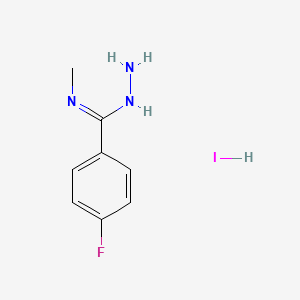
![2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B1422557.png)
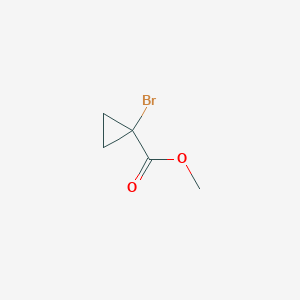
![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)
